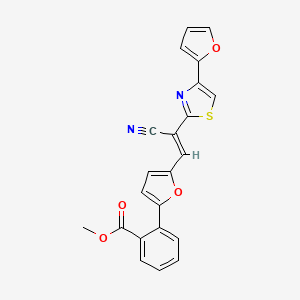
(E)-methyl 2-(5-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-methyl 2-(5-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate is a useful research compound. Its molecular formula is C22H14N2O4S and its molecular weight is 402.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-methyl 2-(5-(2-cyano-2-(4-(furan-2-yl)thiazol-2-yl)vinyl)furan-2-yl)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Molecular Formula
The molecular formula of this compound is:
Structural Features
This compound features multiple functional groups, including:
- Thiazole ring : Known for its biological activity, particularly in anticancer and antimicrobial properties.
- Furan moieties : Contribute to the electronic properties and stability of the compound.
- Cyano group : Enhances reactivity and potential for forming covalent bonds with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : This is achieved through the condensation of appropriate precursors under acidic or basic conditions.
- Introduction of the Furan Moiety : Furan derivatives are synthesized via cyclization reactions involving furan-containing substrates.
- Cyanation Reaction : The introduction of the cyano group is performed using nucleophilic substitution methods.
- Final Esterification : The benzoate moiety is formed through esterification with methyl alcohol.
Anticancer Properties
Research indicates that compounds containing thiazole and furan rings exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that thiazole derivatives can inhibit cell proliferation in breast cancer cells, with IC50 values often in the low micromolar range (e.g., IC50 = 1.61 µg/mL for related compounds) .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. The presence of the cyano group allows for interactions with microbial enzymes, potentially leading to inhibition of growth. Preliminary studies have indicated that similar compounds demonstrate effective antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 15.6 to 125 μg/mL .
The proposed mechanism of action includes:
- Enzyme Inhibition : The cyano group can form covalent bonds with nucleophilic sites on proteins, inhibiting enzymatic activity.
- Oxidative Stress Induction : The furan moiety can generate reactive oxygen species (ROS), leading to oxidative stress in cells, which is particularly effective against cancer cells .
- Cell Cycle Arrest : Some studies suggest that thiazole-containing compounds can induce cell cycle arrest at specific phases, facilitating apoptosis in cancer cells.
Case Studies
- Cytotoxicity Against Cancer Cell Lines :
- Antimicrobial Efficacy :
Eigenschaften
IUPAC Name |
methyl 2-[5-[(E)-2-cyano-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]ethenyl]furan-2-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O4S/c1-26-22(25)17-6-3-2-5-16(17)19-9-8-15(28-19)11-14(12-23)21-24-18(13-29-21)20-7-4-10-27-20/h2-11,13H,1H3/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLNMTPVLFNFJH-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=C(C#N)C3=NC(=CS3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=C(\C#N)/C3=NC(=CS3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














